1-(((1,1,1,3,3,3-六氟丙烷-2-基)氧)甲基)-4-乙烯基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

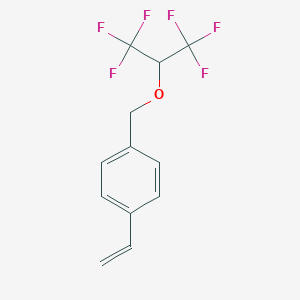

1-(((1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy)methyl)-4-vinylbenzene is a fluorinated organic compound that features a vinylbenzene moiety attached to a hexafluoropropan-2-yl group via an oxy-methyl linkage. This compound is of interest due to its unique chemical properties, which include high thermal stability and significant electron-withdrawing effects from the hexafluoropropan-2-yl group.

科学研究应用

1-(((1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy)methyl)-4-vinylbenzene has several applications in scientific research:

Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Medicine: Explored for its use in imaging agents due to the presence of fluorine atoms, which enhance contrast in imaging techniques like MRI.

准备方法

Synthetic Routes and Reaction Conditions: 1-(((1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy)methyl)-4-vinylbenzene can be synthesized through a multi-step process:

Synthesis of 1,1,1,3,3,3-Hexafluoropropan-2-ol: This intermediate is prepared by hydrogenating hexafluoroacetone.

Formation of 1-(((1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy)methyl)-4-vinylbenzene: The hexafluoropropan-2-ol is then reacted with 4-vinylbenzyl chloride under basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.

化学反应分析

Types of Reactions: 1-(((1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy)methyl)-4-vinylbenzene undergoes several types of chemical reactions:

Oxidation: The vinyl group can be oxidized to form epoxides or diols.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Polymerization: The vinyl group can participate in radical polymerization to form polymers.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Substitution: Reagents like bromine or nitric acid for bromination or nitration, respectively.

Polymerization: Initiators like azobisisobutyronitrile (AIBN) for radical polymerization.

Major Products:

Oxidation: Epoxides or diols.

Substitution: Brominated or nitrated derivatives.

Polymerization: Polymers with fluorinated side chains.

作用机制

The mechanism by which 1-(((1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy)methyl)-4-vinylbenzene exerts its effects is primarily through its electron-withdrawing hexafluoropropan-2-yl group. This group stabilizes reactive intermediates and enhances the compound’s reactivity in various chemical reactions. The vinyl group allows for polymerization, forming stable polymers with unique properties .

相似化合物的比较

1,1,1,3,3,3-Hexafluoro-2-propanol: Shares the hexafluoropropan-2-yl group but lacks the vinylbenzene moiety.

4-Vinylbenzyl chloride: Contains the vinylbenzene moiety but lacks the hexafluoropropan-2-yl group.

Uniqueness: 1-(((1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy)methyl)-4-vinylbenzene is unique due to the combination of the electron-withdrawing hexafluoropropan-2-yl group and the reactive vinylbenzene moiety. This combination imparts both high reactivity and stability, making it suitable for various advanced applications in materials science and chemistry .

生物活性

4-Vinylbenzyl hexafluoroisopropyl ether (VHFE) is a fluorinated compound that has garnered attention in various fields, including materials science and medicinal chemistry. Its unique chemical structure, characterized by a vinylbenzyl group and a hexafluoroisopropyl ether moiety, contributes to its distinctive biological activities. This article reviews the biological activity of VHFE, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

VHFE is a fluorinated ether that exhibits properties conducive to various biological interactions. Its molecular formula is C12H10F6O, and it has a molecular weight of 292.2 g/mol. The presence of fluorine atoms enhances its hydrophobicity and stability, making it suitable for applications in drug delivery and surface modification.

The biological activity of VHFE can be attributed to several mechanisms:

- Enzyme Inhibition : VHFE has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. The fluorinated structure may enhance binding affinity to enzyme active sites due to increased hydrophobic interactions.

- Receptor Modulation : Preliminary studies suggest that VHFE may act as a modulator of certain receptors, influencing cellular signaling pathways that regulate growth and apoptosis.

- Antimicrobial Properties : VHFE exhibits antimicrobial activity against various bacterial strains, likely due to its ability to disrupt microbial cell membranes.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of VHFE:

Case Studies

-

Antimicrobial Efficacy :

A study demonstrated that VHFE significantly reduced biofilm formation by Pseudomonas aeruginosa on slippery surfaces. The reduction in surface coverage was measured over various time intervals, showing a decrease to less than 10% after 5 days under dynamic flow conditions. This suggests VHFE's potential as a surface modifier in biomedical applications to prevent microbial colonization . -

Cancer Therapeutics :

Research has indicated that VHFE can induce apoptosis in certain cancer cell lines through modulation of cellular signaling pathways. In vitro assays revealed a dose-dependent increase in cytotoxicity, with IC50 values indicating significant potency against specific tumor types . This positions VHFE as a candidate for further development as an anticancer agent. -

Polymer Applications :

In the context of materials science, VHFE has been incorporated into polymer matrices to create self-lubricating surfaces with antimicrobial properties. These polymers demonstrated effective repulsion of biological materials, enhancing their utility in medical devices .

属性

CAS 编号 |

111158-92-0 |

|---|---|

分子式 |

C12H10F6O |

分子量 |

284.20 g/mol |

IUPAC 名称 |

1-ethenyl-4-(1,1,1,2,3,3-hexafluoropropan-2-yloxymethyl)benzene |

InChI |

InChI=1S/C12H10F6O/c1-2-8-3-5-9(6-4-8)7-19-11(15,10(13)14)12(16,17)18/h2-6,10H,1,7H2 |

InChI 键 |

CLSJJYHEGNASDC-UHFFFAOYSA-N |

SMILES |

C=CC1=CC=C(C=C1)COC(C(F)(F)F)C(F)(F)F |

规范 SMILES |

C=CC1=CC=C(C=C1)COC(C(F)F)(C(F)(F)F)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。